molecular formula C10H8N2O2 B095959 5-Phenyluracil CAS No. 15761-83-8

5-Phenyluracil

Cat. No. B095959
CAS RN: 15761-83-8
M. Wt: 188.18 g/mol
InChI Key: UIKIQOAXFYAWPW-UHFFFAOYSA-N
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Description

5-Phenyluracil derivatives are a class of compounds that have garnered interest due to their potential biological activities and their role in DNA replication and mutagenesis. While the provided papers do not directly discuss 5-Phenyluracil, they do provide insights into the behavior of similar uracil derivatives, such as 5-formyluracil (5-foU) and 5-fluorouracil (5-FU), which can be informative in understanding the chemical behavior of uracil derivatives in general .

Synthesis Analysis

The synthesis of uracil derivatives can be complex and is often achieved through various catalytic and nucleophilic mechanisms. For instance, the synthesis of oligonucleotide templates containing 5-foU was accomplished using the phosphoramidite method, which is a common technique in the synthesis of DNA sequences . Similarly, the synthesis of 5-vinyluracil derivatives was achieved through a dirhodium tetraacetate-catalyzed iminoiodane-mediated reaction, demonstrating the versatility of catalytic processes in the synthesis of uracil derivatives .

Molecular Structure Analysis

The molecular structure of uracil derivatives can significantly influence their biological activity and interaction with other molecules. For example, the structure of 5-fluorouracil derivatives has been studied in the context of lanthanum(III) complexes, revealing coordination geometries that could impact their biological functions . Additionally, the cocrystallization of 5-fluorouracil with L-phenylalanine has been shown to form a zwitterionic cocrystal with a three-dimensional supramolecular network, which could affect its pharmaceutical properties .

Chemical Reactions Analysis

Uracil derivatives can undergo various chemical reactions that modify their properties and potential applications. The reaction of 5-fluorouracil with organotin compounds, for example, results in the formation of complexes that enhance antitumor activity, indicating the potential for uracil derivatives to be used in combination therapies . The transformation of 5-cyanouracil derivatives has also been studied, showing that different solvents can lead to different reaction products .

Physical and Chemical Properties Analysis

The physical and chemical properties of uracil derivatives, such as solubility, lipophilicity, and hydrolysis kinetics, are crucial for their biological activity and drug development. The hydrolysis kinetics of various 1-carbamoyl derivatives of 5-fluorouracil have been studied, revealing that these derivatives hydrolyze to yield 5-fluorouracil, which is important for their function as prodrugs . The unusual syn conformation of 5-formyluracil stabilized by supramolecular interactions in its crystal structure also highlights the importance of molecular conformation in the properties of uracil derivatives .

Scientific Research Applications

Synthesis of Modified Nucleobases

  • Scientific Field: Chemistry
  • Application Summary: 5-Phenyluracil is used in the synthesis of modified uracil and cytosine nucleobases . These modified nucleobases have found many biological and pharmaceutical applications .
  • Methods of Application: A microwave-assisted method is used for the synthesis of these modified nucleobases under solvent-free conditions . The reaction yields were further improved by the addition of Lewis acid .
  • Results: The synthesis resulted in high yields of uracil and cytosine derivatives . The crystal structures of 5-isopropyl-6-methyluracil and 6-phenyluracil were also determined .

Antitumor Activity

  • Scientific Field: Pharmaceuticals
  • Application Summary: A comparative study for the antitumor activity of the well-known and widely used drug 5-fluorouracil (5-FU) with 5-phenyluracil showed a high cytostatic activity .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The study showed that 5-phenyluracil had a higher cytostatic activity than 5-FU .

Synthesis of Uracil-Azole Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 5-Phenyluracil is used in the synthesis of uracil-azole hybrids . These hybrids have shown powerful inhibitory activity against breast and hepatocellular carcinoma cell lines .
  • Methods of Application: The compounds were synthesized using 3-methyl-6-chlorouracil as the starting material . Cytotoxicity was determined using MTT assay in the breast carcinoma cell line (MCF-7) and Hepatocellular carcinoma cell line (HEPG-2) .
  • Results: Among these compounds, one derivative displayed the best selectivity profile and good activity with IC 50 values of 16.18±1.02 and 7.56±5.28 µM against MCF-7 and HEPG-2 cell lines respectively .

Synthesis of 5′-Norcarbocyclic Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 5-Phenyluracil is used in the synthesis of 5′-norcarbocyclic derivatives of substituted 5-arylamino- and 5-aryloxyuracils . These derivatives have shown potential biological activity against RNA viruses .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The study showed that these new nucleoside analogues have potential as cytotoxic agents .

Detection of Uracil in DNA

  • Scientific Field: Molecular Biology
  • Application Summary: 5-Phenyluracil can be used in the detection of uracil within DNA . This is important because uracil is one of the most frequently occurring error bases in DNA .
  • Methods of Application: A sensitive labeling method was used for the detection of uracil within DNA both in vitro and in cellular applications . This method can be applied in a high-throughput manner and does not require expensive equipment or complex know-how .
  • Results: The method was verified on numerous prokaryotic and eukaryotic cellular systems . Elevated genomic uracil levels from cells of diverse genetic backgrounds and/or treated with different drugs can be demonstrated also in situ, within the cell .

Synthesis of New Nucleoside Analogues

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 5-Phenyluracil is used in the synthesis of new nucleoside analogues, namely, 5′-norcarbocyclic derivatives of substituted 5-arylamino- and 5-aryloxyuracils . These analogues have shown potential biological activity against RNA viruses .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The study showed that these new nucleoside analogues have potential as cytotoxic agents .

properties

IUPAC Name

5-phenyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-8(6-11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKIQOAXFYAWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301815
Record name 5-PHENYLURACIL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyluracil

CAS RN

15761-83-8
Record name 15761-83-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-PHENYLURACIL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,4-Dimethoxy-5-phenyl-pyrimidine was suspended in 6N HCl and heated to 100 C for 24 h. Solution was cooled in an ice bath to afford title compound as a white solid 119 mg (80% yield). HNMR (500 MHz, dmso); δ11.25 (1H, s), 11.15 (1H, d), 7.65 (1H, d), 7.55 (2H, d), 7.35 (2H, m), 7.25 (1H, t).
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Yield
80%

Synthesis routes and methods II

Procedure details

1-Benzhydryl-5-phenyl-pyrimidine-2,4-dione (0.13 g, 0.35 mmol) was added to solution of triflic acid (0.09 mL, 0.99 mmol) in TFA (0.87 mL) cooled to 0° C. The reaction mixture was stirred for 2 hrs and then quenched by addition of ice. The white precipitate was filtered and dried. The filtrate was diluted with EtOAc and the two phases were separated. The aqueous layer was further extracted with EtOAc (3×15 mL), the combined organic phases were dried over Na2SO4 and the solvent was removed under reduced pressure. The crude was taken up with a 1:1 dichloromethane/diethyl ether mixture; the product precipitated as white solid that was filtered and combined to the first fraction isolated (0.06 g, 65%). Analytical data were consistent with those reported in the literature (J. Org. Chem. 1990, 55, 1396-1399); 1H NMR (400 MHz, DMSO-d6) δ 7.25-7.30 (m 1H), 7.32-7.39 (m, 2H), 7.51-7.56 (m 2H), 7.60 (s 1H), 11.10 (br s, 1H), 11.22 (br s, 1H). MS (ESI) m/z: 187 [M-H]−.
Name
1-Benzhydryl-5-phenyl-pyrimidine-2,4-dione
Quantity
0.13 g
Type
reactant
Reaction Step One
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0.09 mL
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0.87 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
K Dziewiszek, RF Schinazi, TC Chou… - … Nucleotides & Nucleic …, 1994 - Taylor & Francis
… The 5′-monophosphates of the uracil nucleosides were inhibitors of the reaction catalyzed by purified Ehrlich ascites carcinoma thymidylate synthase, the 5-phenyluracil nucleotides …
Number of citations: 11 www.tandfonline.com
KOHI SEKI, K MATSUDA, Y BANDO… - Chemical and …, 1988 - jstage.jst.go.jp
It is well known that the replacement of thymine in deoxyribonucleic acid (DNA) with5-halouracil (5-halo-2, 4-pyrimidinedione) increases the sensitivity of bacterial and mammalian cells …
Number of citations: 10 www.jstage.jst.go.jp
I Votruba, M Krečmerová, H Hrebabecky… - Nucleosides and …, 1999 - Taylor & Francis
… pentofuranosyl)-5-phenyluracil (27). A suspension of 5-phenyluracil (2.63 g, 14 mmol) and ammonium sulfate (20 mg) in hexamethyldisilazane (100 ml) was heated at 150 "C until it …
Number of citations: 4 www.tandfonline.com
JS Larsen, MTA Aal, EB Pedersen… - Journal of Heterocyclic …, 2001 - Wiley Online Library
… using N,O-bis-(trismethylsilyl)acetamide (BSA) in chloroform and subsequently alkylated with chloromethyl ethyl ether to obtain the desired 6-benzyl1-(ethoxymethyl)-5-phenyluracil (5) …
Number of citations: 14 onlinelibrary.wiley.com
A Vidal, R Paugam, R Guillot, S Faure, E Pereira… - Tetrahedron …, 2013 - Elsevier
… of pyrimidinediones with ethylene, we discovered that 5-phenyluracil (1) and 6-phenyluracil (… for 4) and diffraction studies revealed that the 5-phenyluracil dimer 3 had a HH cis–syn–cis …
Number of citations: 4 www.sciencedirect.com
M Krečmerová, A Holý… - … of Czechoslovak Chemical …, 2007 - cccc.uochb.cas.cz
… )propyl]-5-phenyluracil (9a) substantiates our effort to prepare for comparison also the corresponding (R)-enantiomer (15) and 5-phenyluracil nucleotide analogues with modified …
Number of citations: 7 cccc.uochb.cas.cz
M Matsui, K Kamiya, K Shibata… - The Journal of …, 1990 - ACS Publications
… While that of 5phenyluracil (le) did not give the 1-acyl derivative. (Trifluoromethyl)uracil (If), bearing a strongly electron attracting substituent, did not readily react with ozone and gave 5-…
Number of citations: 30 pubs.acs.org
YF Chi, YL Tien - Journal of the American Chemical Society, 1933 - ACS Publications
… 2-Ethylmercapto-5-phenyluracil has been prepared by condensing the sodium salt of ethylformylphenylacetate with pseudoethylthiourea hydrogen bromide in the presence of alkali. …
Number of citations: 2 pubs.acs.org
S Black - Biochemical and Biophysical Research …, 1971 - Elsevier
… , using as references the respective original solutions, without 5-phenyluracil, which had been similarly sterilized and agitated. The 5-phenyluracil was a gift frun Professor BR Baker. …
Number of citations: 9 www.sciencedirect.com
T Lussier, G Herve, G Enderlin, C Len - RSC advances, 2014 - pubs.rsc.org
… showed that 5-phenyluracil (4… 5-Phenyluracil (4) and the homocoupled product were readily separated from the glycone degradation by-products by extraction. Ultimately, 5-phenyluracil …
Number of citations: 22 pubs.rsc.org

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